molecular formula C11H9NO B1598226 2-(1H-pyrrol-1-yl)benzaldehyde CAS No. 31739-56-7

2-(1H-pyrrol-1-yl)benzaldehyde

Cat. No.: B1598226
CAS No.: 31739-56-7
M. Wt: 171.19 g/mol
InChI Key: BITJMALLHCGYKF-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9NO . It has an average mass of 171.195 Da and a monoisotopic mass of 171.068420 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized through various methods. For instance, Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization has been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a pyrrole ring . The InChI code for this compound is 1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.2 . It is recommended to be stored in a well-ventilated place and kept in a tightly closed container .

Scientific Research Applications

Synthesis of Pyrroloindoles and Indolones

Kobayashi et al. (2007) demonstrated that heating mixtures of 2-(pyrrol-1-yl)benzaldehydes with aryl amines under argon forms 9-arylamino-9H-pyrrolo[1,2-a]indoles via cyclization of 2-(pyrrol-1-yl)benzaldimine intermediates. In the presence of oxygen, (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles are formed, which can be hydrolyzed to pyrrolo[1,2-a]indol-9-ones (Kobayashi et al., 2007).

Preparation of Heterocycles

Garofalo et al. (2000) explored the Wadsworth–Emmons olefination between 2-(1H-pyrrol-1-yl)benzaldehyde and methyl α-(diethylphosphonyl)phenylacetate, leading to the cis-isomer of methyl 2-(1H-pyrrol-1-yl)-α-phenylcinnamate. This compound was used to synthesize heterocycles, showcasing the utility of this compound in complex organic syntheses (Garofalo et al., 2000).

Synthesis of Amino-9H-Pyrroloindoles

Kobayashi et al. (2006) presented a method for synthesizing 9-dialkylamino-9H-pyrrolo[1,2-a]indoles using a NaI/TMSCl/Et3N-mediated condensation of 2-(pyrrol-1-yl)benzaldehydes and secondary amine hydrochlorides. This synthesis route highlights the potential of this compound in forming complex pyrroloindoles (Kobayashi et al., 2006).

Activation and Stabilization in Pyrroles

Ngochindo (1992) found that benzaldehyde is a more suitable electrophile than carbon dioxide for reactions involving lithio derivatives of 2-(N-methylpyrrol-2-yl) oxazolines. The study demonstrates the role of this compound in enhancing the reactivity and stability of pyrroles (Ngochindo, 1992).

Safety and Hazards

The safety data sheet for “2-(1H-pyrrol-1-yl)benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(1H-pyrrol-1-yl)benzaldehyde” were not found in the search results, related compounds have shown high potential in the synthesis of new bis(porphyrins) or other related compounds .

Properties

IUPAC Name

2-pyrrol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITJMALLHCGYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406892
Record name 2-(1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31739-56-7
Record name 2-(1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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